molecular formula C28H15N3O8S4 B11101634 4-{4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl} 1-{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate

4-{4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl} 1-{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate

Cat. No.: B11101634
M. Wt: 649.7 g/mol
InChI Key: HLPKVQLLEMSFEW-DWKIUPLPSA-N
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Description

BIS{4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL} 2-NITROTEREPHTHALATE is a complex organic compound characterized by its unique structure, which includes thiazole and nitroterephtalate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS{4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL} 2-NITROTEREPHTHALATE typically involves a multi-step process. One common method is the one-pot synthesis, which allows for the functionalization of the thiazole ring. This process involves the reaction of primary amines with carbon disulfide and other reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the one-pot synthesis method, optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

BIS{4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL} 2-NITROTEREPHTHALATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different thiazole derivatives, while reduction can lead to the formation of amine or alcohol groups.

Scientific Research Applications

BIS{4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL} 2-NITROTEREPHTHALATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BIS{4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL} 2-NITROTEREPHTHALATE involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to specific sites, altering the activity of proteins, and influencing cellular processes. This can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]BENZONITRILE: Shares a similar thiazole structure but differs in its functional groups.

    2-NITROTEREPHTHALATE DERIVATIVES: Compounds with similar nitroterephtalate groups but different substituents on the aromatic ring.

Uniqueness

BIS{4-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL} 2-NITROTEREPHTHALATE is unique due to its combination of thiazole and nitroterephtalate groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C28H15N3O8S4

Molecular Weight

649.7 g/mol

IUPAC Name

4-O-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 1-O-[4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C28H15N3O8S4/c32-23-21(42-27(40)29-23)11-14-1-6-17(7-2-14)38-25(34)16-5-10-19(20(13-16)31(36)37)26(35)39-18-8-3-15(4-9-18)12-22-24(33)30-28(41)43-22/h1-13H,(H,29,32,40)(H,30,33,41)/b21-11+,22-12-

InChI Key

HLPKVQLLEMSFEW-DWKIUPLPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)/C=C\5/C(=O)NC(=S)S5)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=C5C(=O)NC(=S)S5)[N+](=O)[O-]

Origin of Product

United States

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